molecular formula C24H18O2 B3820232 4-biphenylyl 1-naphthylacetate

4-biphenylyl 1-naphthylacetate

Cat. No.: B3820232
M. Wt: 338.4 g/mol
InChI Key: JRKAEDSYDAJBRA-UHFFFAOYSA-N
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Description

Significance of Aryl Esters in Organic Synthesis and Biochemical Studies

Aryl esters are a significant class of organic compounds characterized by an ester group attached to an aromatic ring. Their importance in organic synthesis is multifaceted. They are frequently employed as key intermediates and building blocks for more complex molecules. researchgate.net Modern synthetic methodologies, such as palladium-catalyzed couplings, have enabled the efficient synthesis of a wide variety of α-aryl esters, which are precursors to numerous pharmaceuticals. organic-chemistry.org Furthermore, transition-metal-free methods for aryl ester synthesis have been developed, offering greener and more efficient routes to these valuable compounds. acs.orgrsc.org

In the realm of biochemical studies, aryl esters are of considerable interest. They are often utilized as prodrugs, which are inactive compounds that can be metabolized in the body to release an active therapeutic agent. nih.gov This strategy can improve the bioavailability and delivery of drugs. The ester linkage can be designed to be cleaved by specific enzymes, allowing for targeted drug release. The hydrolysis rates of aryl esters can be tuned by modifying their chemical structure, which is a critical factor in designing long-acting therapeutics. nih.gov

Overview of Biphenyl (B1667301) and Naphthalene (B1677914) Derivatives in Chemical Research

Biphenyl derivatives are compounds that contain the biphenyl moiety, which consists of two phenyl rings linked by a single bond. biosynce.com This structural motif is a cornerstone in many areas of chemical research. Biphenyls are prevalent in a vast array of pharmacologically active compounds, including anti-inflammatory drugs, anticancer agents, and antihypertensives. biosynce.comarabjchem.orgresearchgate.net The biphenyl scaffold is also a key component in the development of liquid crystals, fluorescent materials for organic light-emitting diodes (OLEDs), and chiral reagents for asymmetric synthesis. arabjchem.orgrsc.org The synthesis of biphenyl derivatives has been extensively studied, with methods like the Suzuki-Miyaura coupling being widely used to create these structures. biosynce.comrsc.org

Naphthalene derivatives , on the other hand, are based on the naphthalene structure, which consists of two fused benzene (B151609) rings. rasayanjournal.co.in These compounds are known for their unique photophysical and chemical properties. nih.gov Many naphthalene derivatives exhibit strong fluorescence, making them valuable as probes for detecting and imaging biological molecules and ions. nih.gov Their rigid and planar structure, combined with an extended π-electron system, contributes to high quantum yields and excellent photostability. nih.gov In addition to their use in materials science, naphthalene derivatives are found in numerous pharmaceuticals and agrochemicals. researchgate.netnih.govwikipedia.org The development of regioselective methods for the synthesis of polysubstituted naphthalenes remains an active area of research. nih.gov

Positioning of 4-Biphenylyl 1-Naphthylacetate (B1228651) within Contemporary Chemical and Biochemical Research Paradigms

While direct research on 4-biphenylyl 1-naphthylacetate is not extensively documented in publicly available literature, its chemical structure allows for informed speculation about its potential applications within current research trends. The molecule is an ester that combines a biphenyl group with a naphthalene group.

Given the established roles of its constituent parts, this compound could be a candidate for several research applications:

Fluorescent Probes: The presence of both biphenyl and naphthalene moieties, both of which are known to be fluorescent, suggests that this compound could exhibit interesting photophysical properties. It might be investigated as a fluorescent probe for detecting specific analytes or for use in bioimaging. The ester linkage could be designed to be cleaved by a particular enzyme, leading to a change in fluorescence and allowing for the detection of enzymatic activity.

Prodrug Design: The ester functionality makes it a potential prodrug candidate. The 4-biphenylyl group could be part of a pharmacologically active molecule, and the 1-naphthylacetate portion could be a promoiety designed to improve drug delivery or to be cleaved by esterases at a target site. For example, biphenyl-4-ylacetic acid is a known non-steroidal anti-inflammatory drug (NSAID). chemicalbook.com

Materials Science: Biphenyl and naphthalene derivatives are used in the development of liquid crystals and organic electronic materials. arabjchem.orgnih.gov The combination of these two aromatic systems in this compound could lead to novel materials with specific liquid crystalline or charge-transport properties.

The synthesis of this compound would likely involve the esterification of 4-hydroxybiphenyl with 1-naphthylacetic acid or a derivative thereof. Standard esterification methods, such as the Fischer-Speier esterification or coupling with a dehydrating agent, could be employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) 2-naphthalen-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O2/c25-24(17-21-11-6-10-20-9-4-5-12-23(20)21)26-22-15-13-19(14-16-22)18-7-2-1-3-8-18/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKAEDSYDAJBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic and Biochemical Research Applications of 4 Biphenylyl 1 Naphthylacetate and Analogs

Exploration as Substrates for Esterases and Hydrolases

The intricate structure of 4-biphenylyl 1-naphthylacetate (B1228651), featuring two distinct polycyclic aromatic groups, makes it a compelling candidate for investigating the hydrolytic activity of esterases and lipases. The enzymatic cleavage of the ester bond in such molecules releases a chromogenic or fluorogenic naphthol derivative, providing a convenient method for monitoring enzyme activity. Research into analogous biphenyl (B1667301) and naphthyl esters has shed light on the kinetic behaviors and substrate preferences of these enzymes.

Kinetics of Enzymatic Hydrolysis by Diverse Esterase Enzymes

The hydrolysis of polyaromatic esters by esterases is influenced by the specific enzyme's structural features and the reaction conditions. While direct kinetic data for 4-biphenylyl 1-naphthylacetate is not extensively documented in publicly available literature, studies on structurally similar compounds, such as other biphenyl esters and naphthyl acetates, provide valuable insights into the expected enzymatic interactions. The hydrolysis of aromatic carboxylesters can be more challenging for enzymes compared to their aliphatic counterparts due to steric and electronic effects, often resulting in lower catalytic efficiencies nih.gov.

The Michaelis-Menten constants, K_m and V_max, quantify the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively. These parameters are crucial for characterizing the efficiency of an esterase towards a given polyaromatic ester. For instance, studies on the hydrolysis of alpha-naphthyl acetate (B1210297) by an alpha-naphthyl acetate esterase (ANAE) from atta flour revealed a K_m of 9.765 mM and a V_max of 0.084 mM/min uq.edu.autku.edu.tw. This indicates the concentration of alpha-naphthyl acetate required to achieve half of the maximum reaction velocity and the maximum rate of product formation under the specified conditions. It is important to note that the kinetics of enzyme-catalyzed reactions can sometimes deviate from the classic Michaelis-Menten model, with phenomena such as substrate activation or inhibition being observed at high substrate concentrations for some cholinesterases mdpi.com.

Table 1: Michaelis-Menten Kinetic Parameters for Alpha-Naphthyl Acetate Esterase with Alpha-Naphthyl Acetate

Parameter Value
K_m 9.765 mM
V_max 0.084 mM/min

Data sourced from studies on ANAE from atta flour. uq.edu.autku.edu.tw

The catalytic activity of esterases is highly dependent on both pH and temperature. Each enzyme exhibits optimal activity within a specific pH and temperature range, which reflects the physiological environment of its source organism and the stability of its three-dimensional structure. For example, the optimal conditions for the alpha-naphthyl acetate esterase from atta flour to hydrolyze its substrate were found to be a pH of 8.0 and a temperature of 40°C uq.edu.autku.edu.tw. In another study, a purified esterase from Geobacillus sp. TF17 showed maximum activity at pH 8.5 and 50°C nih.gov. Deviations from these optimal conditions can lead to a significant decrease in reaction velocity due to changes in the ionization state of critical amino acid residues in the active site or denaturation of the enzyme at extreme temperatures nih.gov. The stability of the enzyme over a range of pH and temperature values is also a critical factor in its application nih.gov.

Substrate Specificity Profiling of Novel Esterases with Polyaromatic Esters

Polyaromatic esters like this compound are valuable for profiling the substrate specificity of newly discovered esterases. The ability of an enzyme to hydrolyze such bulky esters provides information about the size and hydrophobicity of its substrate-binding pocket. Carboxylesterases have been shown to hydrolyze a variety of xenobiotic esters, including those used as pro-herbicides nih.gov. While model substrates like alpha-naphthyl acetate often show high activity, they may not always predict the relative rates of hydrolysis for more complex pesticide esters nih.gov.

Research on the lipase-catalyzed hydrolysis of symmetric biphenyl esters has demonstrated that enzyme selectivity can be finely tuned. For example, lipases such as Candida rugosa lipase (B570770) (CRL), Mucor miehei lipase (MML), and Pseudomonas fluorescens lipase (PFL) have been shown to chemoselectively hydrolyze only one of the two ester groups in a symmetric biphenyl diester, leading to the formation of an unsymmetric biphenyl monoester nih.govnih.govresearchgate.net. This selectivity was influenced by factors such as the reaction time and the presence of organic solvents like DMSO nih.govresearchgate.net. Such studies are crucial for understanding how enzymes recognize and process complex aromatic molecules, and for the potential development of biocatalysts for specific synthetic applications nih.govnih.govresearchgate.net.

Modulation of Enzyme Activity by Organic Solvents and Metal Ions

The catalytic activity of enzymes, particularly lipases, can be significantly influenced by the presence of organic solvents and metal ions. Research into the lipase-catalyzed hydrolysis of biphenyl esters, which are structurally analogous to this compound, has highlighted the critical role of the reaction medium.

In the context of chemoselective ester hydrolysis, the choice of organic solvent is paramount. For instance, in the hydrolysis of certain biphenyl esters, Candida antarctica Lipase B (CALB) was found to be active in the presence of dimethyl sulfoxide (B87167) (DMSO), while no acid formation was detected when DMSO was replaced with toluene (B28343) or acetonitrile (B52724). nih.gov The concentration of the organic solvent also plays a crucial role. Studies have shown a critical dependency on increased DMSO content for the chemoselective conversion of biphenyl esters to their unsymmetric products. nih.gov Specifically, elevated temperatures and a higher concentration of DMSO led to almost exclusive monohydrolysis by lipases from Candida rugosa (CRL), Mucor miehei (MML), Rhizopus niveus (RNL), and Pseudomonas fluorescens (PFL). nih.govresearchgate.net Generally, enzyme activity tends to be higher in hydrophobic organic solvents (log P > 4.0) compared to hydrophilic ones (log P < 1.0). mdpi.com

The influence of metal ions on enzyme activity is also a key area of investigation. For example, the activity of some lipases is dependent on the presence of certain metal ions. Lipase from Burkholderia cepacia RGP-10 showed good activity in the presence of Ca²⁺. jmbfs.org Conversely, other lipases, such as the one produced by Ochrobactrum intermedium strain MZV101, are active even in the absence of Ca²⁺. jmbfs.org

Table 1: Effect of Organic Solvents on Lipase Activity for Biphenyl Ester Hydrolysis

Lipase Source Organic Solvent Observation Reference
Candida antarctica Lipase B (CALB) DMSO Active nih.gov
Candida antarctica Lipase B (CALB) Toluene No acid formation detected nih.gov
Candida antarctica Lipase B (CALB) Acetonitrile No acid formation detected nih.gov
Candida rugosa (CRL) High DMSO concentration Exclusive monohydrolysis nih.govresearchgate.net
Mucor miehei (MML) High DMSO concentration Exclusive monohydrolysis nih.govresearchgate.net
Rhizopus niveus (RNL) High DMSO concentration Exclusive monohydrolysis nih.govresearchgate.net
Pseudomonas fluorescens (PFL) High DMSO concentration Exclusive monohydrolysis nih.govresearchgate.net

Interactions with Cholinesterases and Related Hydrolases

This compound and its analogs are significant substrates in the study of cholinesterases and other hydrolases due to their structural resemblance to endogenous substrates and the chromogenic nature of their hydrolysis products.

The analog, 1-naphthyl acetate (1-NA), has been extensively studied as a substrate for acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com The enzymatic cleavage of 1-NA produces 1-naphthol (B170400), which can be reacted with a chromogenic agent like Fast Blue RR salt to produce a colored product, allowing for the visualization and quantification of enzyme activity. researchgate.net This makes it a useful tool for the rapid detection of AChE activity on polyacrylamide gels.

In vitro studies have demonstrated that 1-naphthyl acetate is a highly effective substrate for AChE, in some cases surpassing the efficiency of standard substrates. When compared with acetylthiocholine (B1193921) (ATCh), the most commonly used substrate for AChE activity assays, 1-NA was identified as a better alternative in terms of its lower Michaelis-Menten constant (Km) value. nih.gov A lower Km value indicates a higher affinity of the enzyme for the substrate, suggesting that AChE can be saturated with 1-NA at a lower concentration. The specificity of 1-NA for AChE was found to be at least comparable to that of ATCh. nih.gov

Table 2: Comparison of 1-Naphthyl Acetate with a Standard AChE Substrate

Substrate Parameter Finding Reference
1-Naphthyl Acetate (1-NA) Michaelis-Menten Constant (Km) Lower Km value compared to ATCh, indicating higher affinity. nih.gov
1-Naphthyl Acetate (1-NA) Specificity At least similar to that of ATCh. nih.gov

Computational, or in silico, studies have provided detailed insights into the binding of 1-naphthyl acetate to the active site of AChE. These models have been used to understand the fitness and the Total Interaction Energy (TIE) of various substrates with the enzyme. nih.gov Among several screened alternative substrates, 1-NA showed the most favorable interaction with AChE, characterized by the highest TIE and a correspondingly high Goldscore, a measure of ligand fitness. nih.gov

Molecular dynamics (MD) simulations of the 1-NA-AChE complex further confirmed the stability of this binding over a period of 5 nanoseconds. nih.gov These computational analyses revealed that 1-NA binds at the active site of acetylcholinesterase in a manner similar to the endogenous substrate, acetylcholine (ACh), but with a superior fitness score. This strong and stable interaction within the enzyme's active site underpins its effectiveness as a substrate.

Table 3: Computational Modeling of 1-Naphthyl Acetate with Acetylcholinesterase

Computational Method Finding Reference
In silico screening (Goldscore, TIE) 1-NA exhibited the most favorable interaction with AChE, with the highest TIE and Goldscore. nih.gov
Molecular Dynamics (MD) Simulation The 1-NA-AChE complex was shown to be stable over 5 ns. nih.gov
In silico binding studies 1-NA binds at the AChE active site with a better fitness score than acetylcholine.

In addition to AChE, other hydrolases such as butyrylcholinesterase (BChE) and carboxylesterases (Ces) are also capable of hydrolyzing uncharged esters. nih.gov These enzymes are present in various tissues, including plasma, and play roles in the detoxification of xenobiotics and the metabolism of various esters.

The substrate 1-naphthyl acetate is also utilized in assays for these enzymes. For instance, in non-denaturing gel electrophoresis, bands of BChE and carboxylesterase activity can be visualized using 1-naphthyl acetate as a substrate in conjunction with a staining agent like Fast Blue RR. nih.gov This technique allows for the differentiation of these enzyme activities. For example, specific inhibitors can be used to distinguish between the enzymes; BNPP (bis-p-nitrophenyl phosphate) inhibits carboxylesterase but not BChE, while iso-OMPA is an inhibitor of BChE. nih.gov Furthermore, simple and rapid bioautographic enzyme assays on TLC plates have been developed to screen for BChE inhibitors using the conversion of 1-naphthyl acetate to 1-naphthol. researchgate.net

Acetylcholinesterase (AChE) Substrate Studies

In Vitro Biochemical Investigations Beyond Enzyme Hydrolysis

Based on the available research, the primary in vitro biochemical application of this compound and its close analog, 1-naphthyl acetate, is centered on their use as substrates for hydrolytic enzymes. Extensive searches of scientific literature did not yield significant information regarding other in vitro biochemical investigations of these compounds outside the context of enzyme hydrolysis. Their utility appears to be predominantly in the characterization and measurement of esterase and lipase activity.

Interaction with Biological Macromolecules and Cellular Components

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action and distribution within an organism. For compounds like this compound, which possesses aromatic biphenyl and naphthyl moieties, interactions with proteins such as serum albumins and enzymes are of significant interest.

Research on analogs provides insights into these potential interactions. For instance, studies on the binding of biphenyl and naphthoquinone derivatives to human serum albumin (HSA) have demonstrated that such compounds can bind to specific sites on the albumin molecule, primarily through hydrophobic interactions. nih.gov Molecular docking and spectroscopic techniques have revealed that these interactions can induce conformational changes in the protein's secondary structure. nih.gov For example, the binding of a 1,4-naphthoquinone (B94277) derivative to HSA was found to occur preferentially in subdomain IIA, a common binding site for many drugs. nih.gov

Similarly, studies with other biphenyl derivatives, such as 4-ethyl phenyl sulfate, have shown stable complex formation with bovine serum albumin (BSA), driven by both hydrophobic interactions and hydrogen bonding. nih.govplos.org These findings suggest that this compound, due to its lipophilic nature, would likely exhibit significant binding to serum albumins, which could influence its transport and availability to cellular components.

Beyond serum albumins, the interaction with enzymes is a key aspect. Carboxylesterases (CEs), a family of enzymes responsible for the hydrolysis of a wide variety of ester-containing xenobiotics, are likely to interact with this compound. nih.gov The active site of CEs is located within a deep, hydrophobic gorge, which can accommodate diverse chemical structures. nih.gov The binding of a substrate like this compound would be a prerequisite for its enzymatic hydrolysis.

Table 1: Interaction of Analogs with Biological Macromolecules

Analog CompoundInteracting MacromoleculeKey Findings
1,4-Naphthoquinone derivativeHuman Serum Albumin (HSA)Preferential binding to subdomain IIA; induced conformational changes. nih.gov
4-Ethyl Phenyl SulfateBovine Serum Albumin (BSA)Stable complex formation via hydrophobic and hydrogen bonding. nih.govplos.org

Studies on Hydrolysis in Biological Milieux

The hydrolysis of ester bonds is a critical metabolic pathway for many compounds. For this compound, this process would lead to the formation of 4-biphenylphenol and 1-naphthoic acid. Studies in biological milieux, such as microsomal preparations, provide a valuable in vitro model to understand this metabolic fate. Microsomes, which are vesicles of endoplasmic reticulum, are rich in drug-metabolizing enzymes, including carboxylesterases. nih.gov

Research on the hydrolysis of structurally related esters in microsomal preparations has demonstrated the significant role of carboxylesterases. Human liver microsomes, which express high levels of carboxylesterase hCE1, are particularly effective at hydrolyzing a variety of ester-containing drugs. nih.gov In contrast, human intestinal microsomes primarily contain hCE2. nih.gov

Studies on the hydrolysis of parabens, which are alkyl esters of p-hydroxybenzoic acid, by rat and human tissue microsomes have shown that the rate of hydrolysis is dependent on the structure of the ester and the tissue source of the microsomes. mdpi.com For instance, rat liver microsomes showed the highest activity towards butylparaben, while small-intestinal microsomes were more active towards longer-chain parabens. mdpi.com This suggests that the hydrolysis of this compound would also exhibit tissue-specific differences, likely being prominent in the liver.

Furthermore, investigations into the hydrolysis of polychlorinated biphenyl (PCB) sulfates by human hepatic microsomal sulfatase, although a different class of enzyme, highlight the capacity of microsomal enzymes to process biphenyl-containing compounds. nih.gov These studies have shown that the catalytic efficiency depends on the specific structure of the biphenyl congener. nih.gov

The enzymatic hydrolysis of naphthyl esters has also been studied. For example, the hydrolysis of 2-naphthyl acetate is catalyzed by enzymes like α-chymotrypsin. doaj.org The kinetics of such reactions often follow a Michaelis-Menten model, indicating a specific enzyme-substrate interaction.

Table 2: Hydrolysis of Analog Esters in Biological Preparations

Analog SubstrateBiological PreparationKey Findings
Parabens (alkyl esters)Rat and Human Tissue MicrosomesHydrolysis rates are dependent on ester structure and tissue source (liver vs. intestine). mdpi.com
Polychlorinated Biphenyl (PCB) SulfatesHuman Hepatic MicrosomesEfficient hydrolysis with catalytic efficiency dependent on biphenyl structure. nih.gov
2-Naphthyl Acetateα-ChymotrypsinFollows Michaelis-Menten kinetics, indicating specific enzymatic hydrolysis. doaj.org
Ester-containing drugsHuman Liver and Intestinal MicrosomeshCE1 in liver and hCE2 in intestine are key enzymes in hydrolysis. nih.gov

Mechanistic Organic Chemistry Studies of 4 Biphenylyl 1 Naphthylacetate Reactivity

Investigation of Acid-Catalyzed and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of 4-biphenylyl 1-naphthylacetate (B1228651), which yields 4-phenylphenol (B51918), 1-naphthol (B170400), and acetic acid, can proceed through either acid-catalyzed or base-catalyzed mechanisms. While specific kinetic studies on this particular ester are not extensively documented, the mechanisms can be inferred from studies on related compounds, such as 1-naphthyl acetate (B1210297).

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-naphthol lead to the formation of acetic acid.

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the 1-naphthoxide ion, which is a relatively good leaving group due to the resonance stabilization of the negative charge over the naphthalene (B1677914) ring system. The final products are formed after protonation of the 1-naphthoxide ion. Thermodynamic studies on the hydrolysis of 1-naphthyl acetate have been conducted using microcalorimetry, providing valuable data on the energetics of this transformation. nist.gov

Photochemical Reactivity and Rearrangement Processes

The photochemical behavior of 4-biphenylyl 1-naphthylacetate is largely dictated by the naphthyl acetate moiety, which is known to undergo significant photochemical transformations.

Photo-Fries Rearrangement Studies of Aryl Acetates

The Photo-Fries rearrangement is a characteristic reaction of aryl esters upon exposure to ultraviolet (UV) light. sigmaaldrich.comslideshare.net This reaction involves the intramolecular rearrangement of the ester to form hydroxyaryl ketones. For this compound, UV irradiation would lead to the homolytic cleavage of the ester bond, generating a 4-biphenylyloxy radical and an acetyl radical. These radicals are initially formed as a singlet radical pair within a solvent cage.

Subsequent in-cage recombination of these radicals can occur at the ortho positions of the naphthyl ring, leading to the formation of acylated naphthol products. The reaction proceeds through the dissociation of the substrate into phenoxy and acyl radicals, which then recombine to form intermediates that aromatize to the final products. slideshare.net Studies on 1-naphthyl acetate have confirmed the formation of naphthoxyl radicals upon laser flash photolysis. capes.gov.br

Magnetic Isotope and External Magnetic Field Effects on Photoreactions

The Photo-Fries rearrangement of naphthyl acetates has been shown to be sensitive to the presence of external magnetic fields and isotopic substitution. acs.org These effects provide evidence for the involvement of radical pair intermediates. The application of an external magnetic field can influence the rate of intersystem crossing between the singlet and triplet states of the radical pair.

For the Photo-Fries rearrangement of 1-naphthyl acetate in n-hexane, the yield of escaped 1-naphthoxyl radicals was observed to decrease significantly with a magnetic field of 3 mT, but then increase as the field strength was raised to 7 T. rsc.org This behavior is explained by the hyperfine coupling and the Δg mechanisms influencing the singlet radical pair. rsc.org The observation of these magnetic field effects (MFEs) indicates the presence of a singlet radical pair intermediate with a lifetime of several nanoseconds. rsc.org Such effects are anticipated to be operative in the photoreactions of this compound as well. The presence of magnetic fields can alter the product distribution by affecting the lifetime and spin state of the radical pair intermediates. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic systems in this compound, the biphenyl (B1667301) and the naphthyl rings, exhibit different reactivities towards electrophilic and nucleophilic attack.

Electrophilic Substitution: In electrophilic aromatic substitution, the biphenyl ring system is generally more reactive than the naphthyl ring, which is part of an ester functionality. The biphenyl group is activating, directing incoming electrophiles to the ortho and para positions. youtube.com However, the para position of the phenol-derived ring is blocked by the other phenyl group. Therefore, electrophilic attack is most likely to occur at the ortho positions of this ring and on the second phenyl ring. The ester group on the naphthyl ring is deactivating, making electrophilic substitution on this ring less favorable.

Nucleophilic Substitution: Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. nih.govlibretexts.orglibretexts.org In the case of this compound, neither the biphenyl nor the naphthyl ring is strongly activated for nucleophilic attack under normal conditions. However, studies on related compounds, such as substituted bromonitrobiphenyls, have shown that nucleophilic substitution can occur, with the reaction rates being influenced by the nature and position of the substituents. rsc.org For nucleophilic substitution to occur on this compound, harsh reaction conditions or the introduction of activating groups would likely be necessary.

Solvent Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is conducted can have a profound effect on the reaction rate and the distribution of products. chemrxiv.org For the reactions of this compound, solvent polarity, viscosity, and hydrogen-bonding ability are key factors.

In the case of hydrolysis, polar protic solvents like water and alcohols can stabilize the charged transition states, thereby accelerating the reaction. For the Photo-Fries rearrangement, the viscosity of the solvent can influence the lifetime of the solvent cage, which in turn affects the product distribution. In less viscous solvents, the radical pair has a higher chance of escaping the cage, leading to the formation of side products.

Studies on the reactions of biphenyl-4-carboxylic acids have demonstrated that the dielectric constant of the solvent can influence the transmission of electronic effects through the biphenyl system. rsc.org Similarly, in nucleophilic substitution reactions of related compounds like 2,4-dinitrophenyl acetate, the solvent has been shown to play a significant role, with large negative entropies of activation suggesting a high degree of solvent participation in the transition state. eijas.com

The following table summarizes the expected influence of solvent properties on the various reactions of this compound:

Table 1: Expected Solvent Effects on the Reactivity of this compound
Reaction Solvent Property Expected Effect on Rate/Selectivity
Acid/Base-Catalyzed Hydrolysis Polarity Increased polarity stabilizes charged intermediates and transition states, increasing the reaction rate.
Protic/Aprotic Protic solvents can participate in proton transfer steps, facilitating the reaction.
Photo-Fries Rearrangement Viscosity Higher viscosity increases the in-cage recombination of radicals, potentially increasing the yield of rearrangement products.
Polarity Solvent polarity can influence the stability of the radical intermediates.
Electrophilic Substitution Polarity Polar solvents can stabilize the charged intermediates (arenium ions), increasing the reaction rate.

| Nucleophilic Substitution | Polarity | Polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, increasing its reactivity. |

Computational and Theoretical Chemistry Investigations of 4 Biphenylyl 1 Naphthylacetate

Molecular Modeling and Conformational Analysis

Molecular modeling of 4-biphenylyl 1-naphthylacetate (B1228651) focuses on understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule possesses significant conformational flexibility, primarily due to rotation around two key single bonds: the bond connecting the two phenyl rings of the biphenyl (B1667301) group and the ester bond linking the acetate (B1210297) moiety to the naphthyl ring.

The conformational landscape of the biphenyl unit is a well-studied phenomenon. The rotation around the central carbon-carbon bond is governed by a delicate balance of forces. These include the stabilizing π-π overlap that favors a planar structure and the repulsive van der Waals interactions between the hydrogen atoms on adjacent rings, which favor a twisted conformation. ic.ac.uk Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can quantitatively model these interactions. For the parent biphenyl molecule, minima in the potential energy surface are typically found at dihedral angles of approximately 45°, 135°, 225°, and 315°, with rotational barriers connecting them. ic.ac.uk The transition states often correspond to the planar (0°/180°) and perpendicular (90°/270°) arrangements. ic.ac.uk

Similarly, the orientation of the 1-naphthylacetate group relative to the biphenyl moiety is subject to steric and electronic effects. The solvent can also play a crucial role, with polar solvents potentially favoring more polar conformers. rsc.org Computational methods can map the potential energy surface of the entire molecule to identify the most stable, low-energy conformations and the energy barriers between them.

Table 1: Predicted Conformational Data for the Biphenyl Moiety

Parameter Predicted Value/State Basis of Prediction
Minimum Energy Dihedral Angle ~45° Based on studies of biphenyl, balancing π-π overlap and steric repulsion. ic.ac.uk
Rotational Transition State (Planar) 0° / 180° Represents a state of maximum π-π overlap but also significant steric clash. ic.ac.uk
Rotational Transition State (Perpendicular) 90° / 270° Represents a state of minimal π-π overlap. ic.ac.uk

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for describing the electronic properties of 4-biphenylyl 1-naphthylacetate. Methods like DFT are employed to determine the distribution of electron density, molecular orbitals, and electrostatic potential. These calculations reveal the molecule's fundamental electronic structure and predict its reactivity.

The electronic structure is dominated by the extensive π-systems of the biphenyl and naphthalene (B1677914) rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. The HOMO is typically located on the electron-rich aromatic rings and represents the site of potential electron donation (oxidation). The LUMO, conversely, indicates the most likely site for electron acceptance (reduction). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and electronic excitability.

Calculations can also determine various reactivity descriptors:

Electrostatic Potential: Maps regions of positive and negative charge on the molecular surface, identifying sites prone to electrophilic or nucleophilic attack. The carbonyl oxygen of the ester group is expected to be a region of high negative potential.

Table 2: Predicted Electronic Properties of this compound

Property Predicted Characteristic Significance
HOMO Location Delocalized over the π-system of the naphthalene and/or biphenyl rings. Site of oxidation; electron-donating character.
LUMO Location Delocalized over the π-system, likely with significant contribution from the carbonyl group. Site of reduction; electron-accepting character.
HOMO-LUMO Gap Moderate Indicates chemical reactivity and the energy required for electronic transitions.

Prediction of Enzyme-Substrate Binding Poses and Interaction Energies

As an ester, this compound is a potential substrate for hydrolytic enzymes such as esterases and lipases. Computational methods, particularly molecular docking, are used to predict how the molecule (the substrate) fits into the active site of an enzyme.

This process involves:

Defining the Binding Pocket: Obtaining the 3D structure of a target enzyme (e.g., from X-ray crystallography) and identifying the active site cavity.

Docking Simulation: Using algorithms to place the flexible this compound molecule into the active site in numerous possible orientations and conformations.

Scoring and Analysis: Evaluating each predicted binding pose using a scoring function that estimates the binding affinity. The best poses are those with the lowest interaction energies.

The interaction energy is a sum of several components, including:

Hydrophobic Interactions: The large, nonpolar biphenyl and naphthalene rings are likely to form favorable interactions with hydrophobic amino acid residues (e.g., valine, leucine, tryptophan) in the enzyme's active site. nih.gov

Hydrogen Bonding: The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, interacting with donor residues (e.g., serine, histidine) in the active site.

Van der Waals Forces: General attractive and repulsive forces between the substrate and enzyme atoms.

These simulations can identify key amino acid residues responsible for substrate recognition and binding, providing a structural basis for the enzyme's specificity.

Table 3: Hypothetical Enzyme-Substrate Interactions for this compound

Interaction Type Potential Interacting Group on Substrate Potential Interacting Residue in Enzyme
Hydrophobic Biphenyl and Naphthalene Rings Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Hydrogen Bonding Ester Carbonyl Oxygen Serine, Threonine, Tyrosine, Histidine
π-Stacking Aromatic Rings Phenylalanine, Tyrosine, Tryptophan

Simulation of Reaction Pathways and Transition States

A primary reaction pathway for this compound is the hydrolysis of its ester bond, yielding 4-phenylphenol (B51918) and 1-naphthylacetic acid. Computational chemistry allows for the detailed simulation of this reaction mechanism.

By mapping the potential energy surface of the reacting system, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate.

Thermodynamic investigations of the hydrolysis of the related compound 1-naphthyl acetate have been conducted using techniques like microcalorimetry. nist.gov These experimental studies provide valuable data that can be used to benchmark and validate computational models. For the hydrolysis of 1-naphthyl acetate in an aqueous solution, the reaction equilibrium lies far to the product side. nist.gov Computational models can calculate the standard enthalpies of reaction (ΔrH°) for such processes. For instance, thermochemical network calculations for 1-naphthyl acetate(aq) have led to a standard enthalpy of formation (ΔfH°) of -286.4 kJ∙mol⁻¹. nist.gov Similar calculations for this compound would provide a quantitative understanding of the thermodynamics of its hydrolysis.

Table 4: Thermodynamic Data for the Related Hydrolysis of 1-Naphthyl Acetate

Reaction Thermodynamic Parameter Value/Observation Method
1-Naphthyl acetate(aq) + H₂O(l) → 1-Naphthol(aq) + Acetate(aq) Equilibrium Position Lies very far to the right HPLC, LC-MS nist.gov
1-Naphthyl acetate(aq) + H₂O(l) → 1-Naphthol(aq) + Acetate(aq) Enthalpy of Reaction (ΔrH) Calorimetrically determined Microcalorimetry nist.gov

Spectroscopic Property Predictions and Correlations (for mechanistic studies)

Computational methods can predict various spectroscopic properties of this compound, which can then be correlated with experimental spectra to gain mechanistic insights. The absorption and fluorescence spectra are largely determined by the naphthalene chromophore. researchgate.net

Time-dependent DFT (TD-DFT) is a common method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. Studies on the related 1-naphthyl acetate show that its absorption spectrum is similar to that of naphthalene but is broader and shifted to longer wavelengths. researchgate.net Calculations can reproduce these shifts and assign the observed absorption bands to specific electronic transitions (e.g., π→π* transitions). researchgate.net

Furthermore, calculations can predict other photophysical properties, such as:

Fluorescence Quantum Yield: The efficiency of the fluorescence process.

Rate Constants: The rates of radiative decay (fluorescence) and non-radiative decay processes like intersystem crossing.

By comparing predicted spectra with experimental results under different conditions (e.g., different solvents), researchers can understand how the molecule's environment affects its electronic structure and photophysical behavior. This correlation is crucial for interpreting experimental data and elucidating the mechanisms of photochemical reactions or fluorescence-based assays.

Table 5: Spectroscopic Data and Predictions based on the 1-Naphthyl Acetate Chromophore

Spectroscopic Property Observation/Prediction Reference Compound
Absorption Spectrum Dominated by π→π* transitions of the naphthalene ring. researchgate.net 1-Naphthyl Acetate
Absorption Maximum Shift Shifted to longer wavelength (~700 cm⁻¹) compared to naphthalene. researchgate.net 1-Naphthyl Acetate
Fluorescence Spectrum Exhibits vibrational structure, characteristic of the naphthalene moiety. researchgate.net 1-Naphthyl Acetate

Advanced Analytical Research Methodologies Employing 4 Biphenylyl 1 Naphthylacetate

Development of Novel Spectroscopic Probes and Sensors

The inherent spectroscopic properties of the biphenyl-naphthyl scaffold are central to its use in creating sensitive and selective analytical tools. These systems are amenable to chemical modification, allowing for the fine-tuning of their properties for specific sensing applications.

While direct research on the optoelectronic applications of 4-biphenylyl 1-naphthylacetate (B1228651) is specific, the broader class of biphenyl-naphthyl systems is of significant interest in materials science. For instance, functionalized acs.orgcycloparaphenylenes ( acs.orgCPPs) that contain four alternating biphenyl (B1667301) and naphthyl units have been synthesized and characterized. nih.gov These macrocyclic structures are created through a multi-step process involving a Diels-Alder reaction, reductive deoxygenation, and subsequent oxidative aromatization. nih.gov

The naphthalene (B1677914) chromophore is known to react primarily through a triplet state pathway, which is a key characteristic in photophysical applications. nih.gov In a related context, a series of naphthalene-based oxime esters have been designed as Type I photoinitiators for free radical photopolymerization. nih.gov Studies on these compounds revealed that the substitution pattern on the naphthalene ring significantly influences their UV absorption characteristics. nih.gov For example, 1-naphthalene substituted compounds show an improved UV absorption region compared to their 2-naphthalene counterparts. nih.gov These findings underscore the potential to modulate the luminescent and photochemical properties of biphenyl-naphthyl systems, suggesting their utility in the development of materials for optoelectronics and photopolymerization.

A significant advancement in sensor design has been the development of pyridyl azo-based naphthyl acetate (B1210297) analogs for the detection of specific chemical species. researchgate.net One such compound was designed and synthesized to act as a visual sensor for hydrazine (B178648) and perborate (B1237305). researchgate.net This probe functions as a progelator in a mixture of acetonitrile (B52724) and water. The sensing mechanism is based on the deacetylation of the naphthol hydroxyl group by the analyte. researchgate.net

In the presence of hydrazine or perborate, the acetyl group is removed, leading to the in situ formation of a new compound that triggers gelation of the solution. researchgate.net This sol-gel transition provides a clear visual signal for the presence of the analyte. The reaction with hydrazine is notably faster than with perborate, allowing for their visual discrimination. researchgate.net This system represents a "dosimetric" probe, where the extent of the response is related to the amount of analyte present. researchgate.net

Sensing Characteristics of a Pyridyl Azo-Based Naphthyl Acetate Analog researchgate.net
CharacteristicDescription
Probe TypeProgelator; Dosimetric Probe
Analytes DetectedHydrazine, Perborate
Sensing MediumCH₃CN-H₂O (1:1, v/v)
Sensing MechanismAnalyte-induced removal of the acetyl group from the naphthol moiety.
Signal TransductionSol-to-gel transition, providing a visual readout.
SelectivityDiscriminates between hydrazine and perborate based on the rate of gelation. Does not respond to other substrates.

Chromatographic and Spectrometric Techniques for Metabolite Identification (e.g., 1-naphthol) in Research Samples

The enzymatic or chemical hydrolysis of 4-biphenylyl 1-naphthylacetate yields 4-biphenylphenol and 1-naphthol (B170400). The detection and quantification of 1-naphthol, a common metabolite of various naphthalene-based compounds, is crucial in many research contexts. A variety of robust analytical methods have been developed for its identification in complex matrices like environmental water and urine. nih.govuzh.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying 1-naphthol. uzh.chnih.gov A common workflow involves the enzymatic hydrolysis of conjugated metabolites in a sample, followed by in situ derivatization with a reagent like acetic anhydride (B1165640). nih.gov The derivatized analyte is then extracted using a solvent such as n-hexane and analyzed by GC-MS. nih.gov The use of isotope-labeled internal standards, like 1-naphthol-d₇, helps to compensate for matrix effects and ensures high accuracy and reproducibility. uzh.chnih.gov Tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and selectivity. uzh.ch

High-Performance Liquid Chromatography (HPLC) is another widely used method. researchgate.netresearchgate.netnih.gov It is often combined with solid-phase extraction (SPE) to pre-concentrate the analyte from the sample matrix, thereby increasing the sensitivity of the method. researchgate.netresearchgate.net Detection can be achieved using UV detectors or, for higher sensitivity, fluorescence detectors. researchgate.netresearchgate.net

Spectrophotometric methods offer a simpler and more economical alternative for the determination of 1-naphthol. nih.govuobabylon.edu.iq These methods are typically based on color-forming reactions. For example, 1-naphthol can react as an electron donor with π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a highly colored complex that can be measured spectrophotometrically. uobabylon.edu.iq Another approach involves an azo coupling reaction where 1-naphthol is reacted with a diazotized reagent immobilized on a solid phase, such as functionalized silica, to produce a brightly colored azo dye. nih.gov

Comparison of Analytical Methods for 1-Naphthol Detection
TechniquePrincipleSample PreparationLimit of Detection (LOD)Reference
GC-MSSeparation by GC, detection by mass spectrometry.Enzymatic hydrolysis, in-situ derivatization, liquid-liquid extraction.0.30 µg/L nih.gov
GC-MS/MSSeparation by GC, detection by tandem mass spectrometry.Enzymatic hydrolysis, solid-phase extraction, silylation.0.1 µg/L uzh.ch
HPLC-UVSeparation by HPLC, detection by UV absorbance.Magnetic solid-phase extraction (MSPE).0.22 µg/L researchgate.net
SPE-HPLC-FluorescenceSeparation by HPLC, detection by fluorescence.Solid-phase extraction (SPE).0.127 µg/kg (for Naphthalene) researchgate.net
Solid-Phase SpectrophotometryAzo coupling reaction on functionalized silica.Direct reaction with solid-phase reagent.20 µg/L nih.gov
Solution SpectrophotometryCharge-transfer complex formation with DDQ.Direct reaction in buffered aqueous solution.N/A (Beer's law range: 0.4-5.0 µg/ml) uobabylon.edu.iq

Applications in Enzymatic Biosensor Development

Naphthyl acetates, including this compound, serve as excellent substrates for the development of enzymatic assays and biosensors, particularly for detecting esterase activity. General esterases can be measured using substrates like α-naphthyl acetate (α-NA). mdpi.com In a typical assay, the enzyme source is incubated with the substrate. mdpi.com The esterase hydrolyzes the ester bond, releasing 1-naphthol.

The liberated 1-naphthol can then be quantified, often through a colorimetric reaction. For instance, it can be coupled with a diazonium salt, such as Fast Blue RR salt, to produce a colored product whose absorbance can be monitored spectrophotometrically. mdpi.com The rate of color formation is directly proportional to the enzymatic activity. This principle can be adapted for biosensor development, where the enzyme is immobilized on a transducer. The interaction of the target analyte with the enzyme would produce a measurable signal (e.g., colorimetric, fluorescent, or electrochemical) from the hydrolysis of the this compound substrate.

Photophysical Characterization for Mechanistic Photochemistry Studies

The photochemistry of naphthyl esters, including structures related to this compound, has been a subject of detailed mechanistic investigation. acs.orgcdnsciencepub.comacs.org These studies are crucial for understanding how light energy can be used to drive chemical reactions and for designing photoresponsive materials.

Upon absorption of UV light, 1-naphthylmethyl esters can undergo cleavage of the carbon-oxygen bond from the excited singlet state. cdnsciencepub.com The resulting products are influenced by several factors, including the substituents on the aromatic rings and the solvent. cdnsciencepub.com The photochemical reaction can proceed through both radical and ionic intermediates. cdnsciencepub.com

A key process in the photochemistry of these esters is the photo-Fries rearrangement, which can be observed when these reactions are carried out in constrained media like zeolites or polyethylene (B3416737) films. acs.org Furthermore, studies on related aromatic esters have shown that intramolecular electron transfer can be a dominant mechanism, especially when the molecule contains electron-donating groups. rsc.org For esters with a dialkylamino group, for instance, the excited state lifetime is significantly shortened, providing strong evidence for an efficient electron-transfer process. rsc.org These photophysical characterizations, which probe excited state lifetimes and reaction pathways, are fundamental to understanding the mechanistic photochemistry of compounds like this compound.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Analogs for Specific Mechanistic Probing

The development of advanced analogs of 4-biphenylyl 1-naphthylacetate (B1228651) is a critical next step for detailed mechanistic studies of enzyme-substrate interactions. By systematically modifying the core structure, researchers can create a library of probes to elucidate the specific roles of the biphenyl (B1667301) and naphthyl groups in substrate binding and catalysis.

Future synthetic strategies could focus on introducing a variety of functional groups at different positions on both the biphenyl and naphthalene (B1677914) rings. For instance, the synthesis of a new series of substituted 4-biphenylamides has been achieved by condensing 4-biphenyl acetic acid with various primary amines. researchgate.net A similar approach could be adapted to create a diverse range of 4-biphenylyl 1-naphthylacetate analogs. The introduction of electron-donating or electron-withdrawing groups, for example, could modulate the electronic properties of the aromatic systems, providing insight into their influence on enzyme recognition and turnover rates.

Furthermore, the synthesis of analogs with altered steric properties, such as the introduction of bulky substituents or the replacement of the biphenyl or naphthyl moieties with other polycyclic aromatic groups, would be invaluable. These structural modifications would allow for a systematic investigation of the steric constraints within the active sites of target enzymes. The design and synthesis of such analogs, including those with modified linker regions between the aromatic systems and the ester group, will be instrumental in mapping the topology of enzyme active sites and understanding the molecular determinants of substrate specificity. nih.gov

Integration into High-Throughput Screening Platforms for Enzyme Discovery

High-throughput screening (HTS) technologies have revolutionized the discovery of novel enzymes and the engineering of existing ones. nih.gov While HTS methods have significantly advanced, there is a continuous need for novel and more specific substrates to explore the vast enzymatic landscape. This compound and its future analogs are prime candidates for integration into HTS platforms for the discovery and characterization of esterases and other hydrolases with unique specificities.

The inherent fluorescence of the naphthalene moiety upon enzymatic cleavage could be harnessed to develop sensitive and continuous assays. The development of HTS assays utilizing such fluorogenic substrates would enable the rapid screening of large compound libraries and enzyme variant libraries. This would accelerate the identification of enzymes with novel activities or improved properties, such as enhanced stability or altered substrate preferences.

Moreover, the modular nature of the this compound scaffold allows for the creation of diverse substrate libraries. By varying the substituents on the biphenyl and naphthyl rings, libraries of substrates with a range of steric and electronic properties can be generated. Screening these libraries against enzyme collections can provide detailed substrate profiles, aiding in the functional annotation of uncharacterized enzymes and the discovery of biocatalysts for specific industrial applications. The ability to screen millions of compounds in a short period makes HTS an indispensable tool in modern drug discovery and enzyme engineering. nih.gov

Theoretical Predictions Guiding Novel Synthetic Routes and Applications

Computational chemistry and theoretical modeling offer powerful tools to guide the rational design of novel synthetic routes and to predict the properties and potential applications of this compound and its analogs. Quantum mechanical calculations can be employed to investigate the reaction mechanisms of esterification and hydrolysis, providing insights into transition states and reaction energetics. This knowledge can inform the optimization of existing synthetic methods and the development of new, more efficient routes to these complex aryl esters.

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its analogs within the active sites of various enzymes. These computational studies can help to rationalize experimentally observed substrate specificities and guide the design of new analogs with enhanced binding affinities or specific inhibitory properties. By understanding the key intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern substrate recognition, researchers can design more potent and selective enzyme inhibitors or more efficient substrates for specific biocatalytic transformations.

Furthermore, theoretical predictions can extend to the material properties of these compounds. For example, calculations could explore the potential for these molecules to act as components in organic electronic devices or as building blocks for novel supramolecular assemblies.

Exploration of Solid-State Reactivity and Self-Assembly of Related Aryl Esters

The solid-state behavior of aryl esters, including their crystal packing and potential for self-assembly, is a largely unexplored area with significant potential for the development of new materials. The rigid aromatic frameworks of the biphenyl and naphthalene moieties in this compound suggest a propensity for ordered packing in the solid state, driven by non-covalent interactions such as π-π stacking and van der Waals forces.

Future research should focus on the single-crystal X-ray diffraction analysis of this compound and its analogs to elucidate their crystal structures and packing motifs. Understanding these solid-state arrangements is crucial for controlling the bulk properties of the material. For instance, acentric crystal packing is a prerequisite for materials exhibiting second-order nonlinear optical properties. nih.gov

The investigation of the self-assembly of these molecules on surfaces or in solution could lead to the formation of well-defined nanostructures, such as nanowires or thin films. The ability to control the self-assembly process by modifying the molecular structure opens up possibilities for the bottom-up fabrication of functional materials with tailored optical, electronic, or catalytic properties. The study of the solid-state reactivity of these compounds, such as photodimerization or topochemical polymerization, could also lead to the synthesis of novel polymers with unique architectures and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-biphenylyl 1-naphthylacetate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of 1-naphthylacetic acid with biphenyl derivatives. For example, solid superacid catalysts like SO₄²⁻/ZrO₂-TiO₂ enable esterification under mild conditions (90–120°C) with yields >95% via optimized molar ratios and catalyst loading . Fixed-bed reactors with sulfonated molecular sieves (e.g., 262-sulfonated catalysts) achieve near-quantitative yields (99%) at 95°C, eliminating post-reaction neutralization steps . Key variables include alcohol-to-acid ratios (0.5–1.0), flow rates (0.9 mL/min), and catalyst reusability (up to 11 cycles without degradation).

Q. How is this compound quantified in enzymatic assays, and what calibration standards are recommended?

  • Methodological Answer : The compound is hydrolyzed by carboxylesterases (e.g., CES2) to release 1-naphthol, which is quantified spectrophotometrically. A calibration curve for 1-naphthol is established at 585 nm (UV-Vis) using serial dilutions (e.g., 0.1–10 µM). Ensure absorbance measurements are taken at peak maxima, as lower concentrations may not exhibit distinct peaks . Use freshly prepared 1-naphthol standards in solvents like acetonitrile or tert-butyl methyl ether to avoid photodegradation .

Q. What enzymatic systems utilize this compound as a substrate, and how is activity validated?

  • Methodological Answer : Carboxylesterase-2 (CES2) hydrolyzes the compound to 1-naphthol, a reaction monitored via native gel electrophoresis stained for esterase activity . Validate activity by comparing hydrolysis rates against controls (e.g., CES1) and using inhibitors like bis(4-nitrophenyl) phosphate (BNPP) to suppress non-specific activity. Statistical significance should be confirmed via triplicate assays and ANOVA analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enzymatic activity data when using this compound as a substrate?

  • Methodological Answer : Discrepancies may arise from substrate purity, enzyme isoforms, or assay conditions. For example, CES2 activity may not correlate with CES1 due to isoform-specific catalytic efficiency . Troubleshoot by:

  • Verifying substrate purity via HPLC (e.g., using acetonitrile-based gradients) .
  • Testing pH dependence (optimal CES2 activity occurs at pH 7.4–8.0).
  • Including internal standards (e.g., 4-nitrophenyl acetate) to normalize batch-to-batch variability .

Q. What strategies optimize the synthesis of this compound for high-purity applications (e.g., kinetic studies)?

  • Methodological Answer : High-purity synthesis requires:

  • Catalyst selection : Sulfonated molecular sieves in fixed-bed reactors reduce byproducts (e.g., diesters) compared to homogeneous acids .
  • Solvent choice : Non-polar solvents (toluene) minimize side reactions vs. polar solvents .
  • Post-synthesis purification : Use silica gel chromatography with hexane:ethyl acetate (4:1) gradients to isolate the ester. Confirm purity via GC-MS or ¹H-NMR (δ 2.35 ppm for acetate methyl group) .

Q. How do structural analogs of this compound (e.g., ethyl 1-naphthylacetate) differ in enzymatic hydrolysis kinetics?

  • Methodological Answer : Substituent effects (e.g., biphenyl vs. ethyl groups) alter steric hindrance and electron density, impacting hydrolysis rates. Compare Michaelis-Menten parameters (Km, Vmax) using recombinant CES2. For instance, biphenyl derivatives may exhibit lower Km due to enhanced hydrophobic binding. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and validate with kinetic assays .

Data Contradiction Analysis

Q. Why might reported CES2 activity levels vary across studies using this compound?

  • Methodological Answer : Variations stem from:

  • Enzyme source : Tissue-specific isoforms (e.g., hepatic vs. intestinal CES2) have divergent catalytic efficiencies .
  • Substrate preparation : Commercial solutions (e.g., 100 µg/mL in acetonitrile) may degrade if stored improperly; in-house preparation with inert atmospheres (N₂) is advised .
  • Instrument calibration : Ensure spectrophotometer wavelength accuracy (e.g., PerkinElmer 130 recalibrated with holmium oxide filters) to avoid absorbance misreadings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.